6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with the molecular formula C16H16N4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of catalysts such as sulfonated amorphous carbon and eosin Y . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions with optimized reaction conditions. The use of green chemistry principles, such as catalyst-free and environmentally friendly solvents like ethylene glycol, can enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit p38 MAP kinase by binding to its ATP-binding pocket and lipid-binding pocket, thereby blocking its activity and exerting anti-inflammatory and anticancer effects . The compound’s ability to intercalate with DNA also contributes to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[2,3-c]pyrazole derivatives, such as:
- 6-Amino-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
What sets 6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart is its specific ethoxyphenyl substitution, which enhances its biological activity and makes it a promising candidate for drug development and other applications .
Properties
Molecular Formula |
C16H16N4O2 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
6-amino-4-(2-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H16N4O2/c1-3-21-12-7-5-4-6-10(12)14-11(8-17)15(18)22-16-13(14)9(2)19-20-16/h4-7,14H,3,18H2,1-2H3,(H,19,20) |
InChI Key |
SIJUSHSCKICNAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(OC3=NNC(=C23)C)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.